(4,5-Difluoro-2-nitrophenyl)boronic acid
Overview
Description
(4,5-Difluoro-2-nitrophenyl)boronic acid is an organoboron compound with the molecular formula C6H4BF2NO4. It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with a boronic acid functional group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling, the boronic acid acts as a nucleophile . The coupling reaction involves two main steps: oxidative addition and transmetalation . In the transmetalation step, the boronic acid transfers its organic group to a metal catalyst .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which boronic acids play a crucial role, is a key process in the synthesis of various biologically active compounds .
Pharmacokinetics
The compound’s water solubility, which can influence its bioavailability, is mentioned .
Result of Action
The compound’s role in suzuki–miyaura coupling can lead to the formation of new carbon–carbon bonds , which can significantly alter the structure and function of the resulting molecules.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4,5-Difluoro-2-nitrophenyl)boronic acid. For instance, the compound is water-soluble , which means its action can be influenced by the presence of water. Additionally, the compound is described as environmentally benign , suggesting it has low environmental impact.
Biochemical Analysis
Biochemical Properties
(4,5-Difluoro-2-nitrophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between two organic groups, facilitated by a palladium catalyst. The boronic acid group in this compound interacts with the palladium catalyst, enabling the transfer of the organic group to the palladium complex. This interaction is crucial for the transmetalation step in the Suzuki-Miyaura coupling process .
Cellular Effects
The effects of this compound on various cell types and cellular processes are not extensively documented. Boronic acids, in general, are known to interact with cellular proteins, particularly those containing serine or threonine residues. These interactions can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids can inhibit proteasomes, leading to altered protein degradation and accumulation of ubiquitinated proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, such as the hydroxyl groups in serine and threonine residues of proteins. This interaction can inhibit enzyme activity, particularly those enzymes that rely on these residues for their catalytic function. Additionally, the nitro group in this compound can participate in electron-withdrawing interactions, further modulating the compound’s reactivity .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. This compound is generally stable under standard storage conditions, but it can degrade over time, particularly in the presence of moisture. Long-term studies have shown that boronic acids can undergo hydrolysis, leading to the formation of boronic esters and boric acid. These degradation products can influence the compound’s effectiveness in biochemical reactions .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Boronic acids, in general, can exhibit dose-dependent effects. At low doses, they may selectively inhibit specific enzymes or pathways, while at higher doses, they can cause broader, more systemic effects, including toxicity. High doses of boronic acids can lead to adverse effects such as organ damage and metabolic disturbances .
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to boronic esters and boric acid through hydrolysis. Enzymes such as esterases and hydrolases can facilitate these conversions. The presence of the nitro group can also influence the compound’s metabolic fate, potentially leading to the formation of reactive intermediates that can interact with cellular macromolecules .
Transport and Distribution
Within cells and tissues, this compound is likely transported and distributed through passive diffusion and active transport mechanisms. Transporters and binding proteins that recognize boronic acids can facilitate its uptake and distribution. The compound’s fluorine and nitro groups can also influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties. The compound can localize to various cellular compartments, including the cytoplasm and nucleus. Post-translational modifications and targeting signals can direct the compound to specific organelles, where it can exert its biochemical effects. For instance, its interaction with nuclear proteins can influence gene expression and other nuclear processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Difluoro-2-nitrophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 4,5-difluoro-2-nitrobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (4,5-Difluoro-2-nitrophenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, are used to facilitate the borylation process.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(4,5-Difluoro-2-nitrophenyl)boronic acid has diverse applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used to create bioconjugates for studying biological processes.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
4-Nitrophenylboronic Acid: Similar structure but lacks fluorine atoms.
2-Nitrophenylboronic Acid: Similar structure but with the nitro group in a different position.
Uniqueness: (4,5-Difluoro-2-nitrophenyl)boronic acid is unique due to the presence of both fluorine atoms and a nitro group, which can influence its reactivity and the types of reactions it can undergo. The fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(4,5-difluoro-2-nitrophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF2NO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHNMXZHYNLNCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1[N+](=O)[O-])F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675030 | |
Record name | (4,5-Difluoro-2-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-59-2 | |
Record name | B-(4,5-Difluoro-2-nitrophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4,5-Difluoro-2-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.